ROMK2 Inhibitory Potency
The compound inhibits human ROMK2 channels expressed in HEK293 cells with an IC50 of 86 nM [1]. This potency is within the range of known ROMK inhibitors; for context, the clinical compound MK-7145 exhibits a similar ROMK inhibitory profile in vitro, though its exact IC50 is often reported in proprietary assays [2].
| Evidence Dimension | ROMK2 Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 86 nM |
| Comparator Or Baseline | MK-7145 (ROMK inhibitor chemotype); approximately equipotent range in reported functional assays. |
| Quantified Difference | Comparable potency; structural differentiation lies in hERG selectivity (see next item). |
| Conditions | Human ROMK2 expressed in HEK293 cells; Thallos-AM dye-based fluorescence assay, 20 min incubation. |
Why This Matters
Demonstrates that the compound achieves target engagement potency comparable to a known clinical candidate, making it a viable tool compound for in vitro ROMK2 pharmacology studies.
- [1] BindingDB. BDBM50287552 (CHEMBL4175004): ROMK2 IC50 = 86 nM. View Source
- [2] RM Brochu et al. Discovery of MK-7145, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure. BindingDB Summary. View Source
